molecular formula C15H11BrN2O3S B2872054 Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 545385-40-8

Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2872054
CAS No.: 545385-40-8
M. Wt: 379.23
InChI Key: ZRPGNTJPVKBVRX-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 545385-40-8) is a thiophene-based heterocyclic compound with the molecular formula C₁₅H₁₁BrN₂O₃S and a molecular weight of 379.24 g/mol . Its structure comprises:

  • A thiophene ring substituted at position 3 with a methyl ester group.
  • A 4-bromophenyl moiety at position 2.
  • A cyanoacetyl amino group at position 2.

This compound is primarily utilized in pharmaceutical research and materials chemistry due to its electron-deficient aromatic system, which facilitates interactions with biological targets or conductive materials. It is commercially available from suppliers such as Santa Cruz Biotechnology (sc-328619, $360/500 mg) and CymitQuimica (discontinued), indicating its niche applications in specialized studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPGNTJPVKBVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group enhances binding affinity to certain receptors, while the cyanoacetyl moiety may interact with enzymes or other proteins. The thiophene ring provides structural stability and contributes to the overall biological activity.

Comparison with Similar Compounds

a) Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 547706-71-8)

  • Molecular Formula : C₁₆H₁₃ClN₂O₃S
  • Molecular Weight : 348.8 g/mol
  • Key Differences: Chlorine replaces bromine on the phenyl ring, reducing molecular weight and lipophilicity (XLogP3: ~4 vs. higher for bromine).

b) Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS: 1105215-77-7)

  • Molecular Formula : C₁₅H₁₁FN₂O₃S
  • Molecular Weight : 342.3 g/mol
  • Lower molecular weight and XLogP3 compared to the brominated analog, suggesting better aqueous solubility .

Variations in Ester Groups and Thiophene Substituents

a) Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

  • Molecular Formula : C₁₄H₁₅N₂O₃S
  • Ethyl ester increases lipophilicity compared to methyl esters .

b) Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS: sc-328620)

  • Molecular Formula: C₁₅H₁₂ClNO₅
  • Key Differences: Nitro group and chlorophenoxy substituent create a distinct electronic profile, favoring applications in agrochemicals or explosives .

Key Observations :

  • Bromine’s higher atomic weight and polarizability enhance van der Waals interactions, favoring membrane permeability in drug design.
  • Ethyl esters (e.g., 547706-71-8) exhibit prolonged half-lives in vivo compared to methyl esters due to slower hydrolysis .
  • Fluorinated analogs (e.g., 1105215-77-7) may show improved metabolic stability and target selectivity .

Biological Activity

Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₁BrN₂O₃S
  • CAS Number : 545385-40-8
  • Molecular Weight : 373.22 g/mol
  • Hazard Classification : Irritant (GHS09)

The compound features a thiophene ring substituted with a bromophenyl group and a cyanoacetylamino moiety, contributing to its unique reactivity and potential biological interactions.

This compound exhibits various biological activities, primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and inflammation. The following table summarizes key findings related to its biological activity:

Biological Activity Mechanism/Effect References
Anticancer ActivityInduces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. ,
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines through modulation of NF-kB signaling pathway.
Antimicrobial PropertiesExhibits activity against specific bacterial strains, potentially through cell wall synthesis inhibition.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent activation of the caspase cascade, culminating in cell death .
  • Anti-inflammatory Research :
    • Another research highlighted its capability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, which was attributed to its ability to interfere with bacterial cell wall synthesis .

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